molecular formula C19H17FN2OS B2570372 2-(2,4-dimethylphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 922822-78-4

2-(2,4-dimethylphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2570372
CAS No.: 922822-78-4
M. Wt: 340.42
InChI Key: PBECNDCQTRURGM-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2,4-dimethylphenylamine with 4-(4-fluorophenyl)-1,3-thiazol-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring or the phenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-(2,4-dimethylphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dimethylphenyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
  • 2-(2,4-dimethylphenyl)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide
  • 2-(2,4-dimethylphenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Uniqueness

2-(2,4-dimethylphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c1-12-3-4-15(13(2)9-12)10-18(23)22-19-21-17(11-24-19)14-5-7-16(20)8-6-14/h3-9,11H,10H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBECNDCQTRURGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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